(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide
CAS No.: 522657-59-6
Cat. No.: VC5862893
Molecular Formula: C23H14ClN5O9
Molecular Weight: 539.84
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 522657-59-6 |
---|---|
Molecular Formula | C23H14ClN5O9 |
Molecular Weight | 539.84 |
IUPAC Name | (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide |
Standard InChI | InChI=1S/C23H14ClN5O9/c1-37-21-6-2-13(9-22(21)38-20-7-4-16(27(31)32)11-19(20)29(35)36)8-14(12-25)23(30)26-17-5-3-15(24)10-18(17)28(33)34/h2-11H,1H3,(H,26,30)/b14-8+ |
Standard InChI Key | KOEQAXUETAEFGR-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Structural Composition
The compound features a central prop-2-enamide backbone with two aromatic substituents:
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N-substituent: 4-Chloro-2-nitrophenyl group, contributing electron-withdrawing characteristics via nitro (-NO₂) and chloro (-Cl) moieties .
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3-substituent: 3-(2,4-Dinitrophenoxy)-4-methoxyphenyl group, combining methoxy (-OCH₃) electron-donating effects with nitro group electronegativity .
The (E)-stereochemistry at the double bond ensures a planar configuration, optimizing π-π stacking interactions with biological targets .
Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₃H₁₅ClN₆O₁₀ |
Molecular Weight | 570.45 g/mol |
logP (Predicted) | 5.8 ± 0.3 |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 12 (nitro, cyano, ether) |
Polar Surface Area | 192.7 Ų |
Key Observations:
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High logP indicates significant lipophilicity, favoring membrane permeability but posing solubility challenges .
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The polar surface area suggests moderate bioavailability, contingent on formulation strategies .
Synthetic Considerations
Retrosynthetic Analysis
Hypothetical synthesis involves three stages:
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Enamide Core Formation:
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Phenoxy Group Installation:
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Final Assembly:
Challenges and Optimization
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Nitro Group Stability: Thermal decomposition risks necessitate low-temperature reactions (<60°C) .
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Regioselectivity: Ortho/para-directing effects of methoxy and nitro groups require precise stoichiometric control .
Comparative Analysis with Structural Analogs
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